2-Bromo-3-(2,2,2-trifluoroethoxy)aniline
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Overview
Description
2-Bromo-3-(2,2,2-trifluoroethoxy)aniline is an organic compound with the molecular formula C8H7BrF3NO. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine and trifluoroethoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(2,2,2-trifluoroethoxy)aniline typically involves the following steps:
Bromination: The starting material, aniline, undergoes bromination to introduce the bromine atom at the desired position on the benzene ring.
Trifluoroethoxylation: The brominated intermediate is then reacted with a trifluoroethoxy reagent under suitable conditions to introduce the trifluoroethoxy group.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(2,2,2-trifluoroethoxy)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Bromo-3-(2,2,2-trifluoroethoxy)aniline has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential therapeutic effects.
Agrochemicals: The compound is utilized in the development of agrochemicals for pest control and crop protection.
Materials Science: It is employed in the synthesis of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(2,2,2-trifluoroethoxy)aniline involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable intermediate in drug design, where it can modulate the activity of target proteins or enzymes .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-(2,2,2-trifluoroethoxy)benzene: Similar in structure but lacks the amino group.
2-Bromo-5-(trifluoromethyl)aniline: Contains a trifluoromethyl group instead of a trifluoroethoxy group.
4-Bromo-2-(trifluoromethyl)aniline: Another derivative with a different substitution pattern
Uniqueness
2-Bromo-3-(2,2,2-trifluoroethoxy)aniline is unique due to the presence of both bromine and trifluoroethoxy groups on the aniline ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse applications in various fields .
Properties
Molecular Formula |
C8H7BrF3NO |
---|---|
Molecular Weight |
270.05 g/mol |
IUPAC Name |
2-bromo-3-(2,2,2-trifluoroethoxy)aniline |
InChI |
InChI=1S/C8H7BrF3NO/c9-7-5(13)2-1-3-6(7)14-4-8(10,11)12/h1-3H,4,13H2 |
InChI Key |
OQFCGZQUDIHXGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)OCC(F)(F)F)Br)N |
Origin of Product |
United States |
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